p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 97555-45-8
VCID: VC18458269
InChI: InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H
SMILES:
Molecular Formula: C16H25ClN2O3
Molecular Weight: 328.83 g/mol

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride

CAS No.: 97555-45-8

Cat. No.: VC18458269

Molecular Formula: C16H25ClN2O3

Molecular Weight: 328.83 g/mol

* For research use only. Not for human or veterinary use.

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride - 97555-45-8

Specification

CAS No. 97555-45-8
Molecular Formula C16H25ClN2O3
Molecular Weight 328.83 g/mol
IUPAC Name butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride
Standard InChI InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H
Standard InChI Key VKLYBWGNFDJEGX-UHFFFAOYSA-N
Canonical SMILES CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-]

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is ethyl 4-[2-(butylamino)propanamido]benzoate hydrochloride, reflecting its functional groups:

  • Benzoic acid backbone: Substituted at the para position with a propanamido group.

  • Butylamino side chain: Attached to the propanamido nitrogen.

  • Ethyl ester: Enhances lipophilicity and stability.

  • Hydrochloride salt: Improves aqueous solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H25ClN2O3\text{C}_{16}\text{H}_{25}\text{ClN}_2\text{O}_3
Molecular Weight328.83 g/mol
CAS Registry Number97555-45-8
SynonymsSA6, Ethyl 4-(2-n-butylaminoacetylamino)benzoate HCl

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

  • Esterification: Reacting benzoic acid with ethanol to form the ethyl ester.

  • Amidation: Introducing the propionamido group via coupling agents.

  • Alkylation: Attaching the butylamino moiety.

  • Salt Formation: Treating with hydrochloric acid to yield the hydrochloride .

Critical steps include temperature control (160–230°C) and catalysts like titanium isopropylate to optimize yield .

Analytical Characterization

  • NMR Spectroscopy: Confirms proton environments, such as ethyl ester (δ\delta 1.2–4.2 ppm) and aromatic protons (δ\delta 7.0–8.0 ppm) .

  • Mass Spectrometry: Molecular ion peaks at m/z 328.83 validate the formula.

  • Infrared Spectroscopy: Bands at 1700 cm1^{-1} (C=O ester) and 1650 cm1^{-1} (amide I).

Biological Activity and Toxicity

Acute Toxicity

Studies in rodents reveal:

  • Intraperitoneal LD50_{50}: 300 mg/kg in mice .

  • Subcutaneous LD50_{50}: 430 mg/kg in mice .
    Mechanistic details of toxicity are unspecified, but hydrochloride salts of similar esters often induce respiratory or neurological effects at high doses .

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound NameMolecular FormulaKey Differences
p-Aminobenzoic acid 2-(dipentylamino)ethyl ester HClC16H27ClN2O2\text{C}_{16}\text{H}_{27}\text{ClN}_2\text{O}_2Longer alkyl chain (pentyl vs. butyl)
2-(Dimethylamino)ethyl p-aminobenzoate HClC11H17ClN2O2\text{C}_{11}\text{H}_{17}\text{ClN}_2\text{O}_2Shorter chain and dimethylamino group

Physicochemical Comparisons

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases .

  • Stability: Ethyl esters resist hydrolysis better than methyl esters under physiological conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s amide and ester functionalities make it a candidate for:

  • Prodrug development: Ester hydrolysis could release active metabolites.

  • Antimicrobial agents: Analogues like tetracaine show dual anesthetic and antibacterial effects .

Material Science

Benzoic acid derivatives are utilized in:

  • Polymer plasticizers: Enhancing flexibility in PVC .

  • UV stabilizers: Absorbing harmful radiation in coatings .

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